BenchChemオンラインストアへようこそ!

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(2-methylphenoxy)acetamide

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

The only commercial member of the N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide series with an ortho-methyl phenoxy group. As the most sterically demanding (Es = -1.24) and lipophilic (π = 0.56) congener, it is essential for establishing substituent-property relationships (logP, solubility, metabolic stability). Ideal MMP partner to the 2-fluoro analog (CAS 2034240-84-9) for probing ortho-substituent effects on MAO, NOTUM, or CETP targets. The hydroxypropyl-THP chain provides a synthetic handle for prodrug or tag conjugation. No biological data reported—procure as the extreme data point for your SAR analysis.

Molecular Formula C17H25NO4
Molecular Weight 307.39
CAS No. 2034538-20-8
Cat. No. B2611226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(2-methylphenoxy)acetamide
CAS2034538-20-8
Molecular FormulaC17H25NO4
Molecular Weight307.39
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(=O)NCCC(C2CCOCC2)O
InChIInChI=1S/C17H25NO4/c1-13-4-2-3-5-16(13)22-12-17(20)18-9-6-15(19)14-7-10-21-11-8-14/h2-5,14-15,19H,6-12H2,1H3,(H,18,20)
InChIKeyDVZALJUZCARXRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-Hydroxy-3-(oxan-4-yl)propyl]-2-(2-methylphenoxy)acetamide (CAS 2034538-20-8): Structural Classification and Procurement Context


N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(2-methylphenoxy)acetamide (CAS 2034538-20-8) is a synthetic phenoxyacetamide derivative characterized by a 2-methylphenoxy (o-tolyloxy) ether linked to an acetamide backbone, further N-substituted with a 3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl chain [1]. The phenoxyacetamide scaffold is a recognized privileged structure in medicinal chemistry, with validated derivatives demonstrating monoamine oxidase (MAO) inhibition (IC₅₀ values reaching 0.018 μM for MAO-A) [2] and NOTUM carboxylesterase inhibition (IC₅₀ 33 μM for the unsubstituted 2-phenoxyacetamide fragment) [3]. However, no target-specific biological activity data, selectivity profiling, or in vivo pharmacokinetic parameters have been publicly disclosed for this particular compound. Its molecular formula is C₁₇H₂₅NO₄ (MW 307.38 g/mol), and it is currently available through a limited number of specialty chemical suppliers as a research-grade building block.

Why Generic Substitution Among N-(3-Hydroxy-3-(oxan-4-yl)propyl)-phenoxyacetamide Congeners Is Not Supported by Evidence


Within the narrow congeneric series sharing the N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide scaffold, the phenoxy substituent identity—methyl (target compound), fluoro (CAS 2034240-84-9), methoxy, benzyloxy, or naphthyloxy—is anticipated to modulate lipophilicity, hydrogen-bonding capacity, and steric occupancy at the ortho position in distinct ways [1]. In the broader phenoxyacetamide class, even minor substituent changes on the phenoxy ring have been shown to profoundly alter target potency and selectivity: e.g., 2-(4-methoxyphenoxy)acetamide exhibited a selectivity index of 245 for MAO-A over MAO-B, while the unsubstituted 2-phenoxyacetamide fragment displayed only modest NOTUM inhibition (IC₅₀ 33 μM) that required extensive elaboration to achieve nanomolar potency [2][3]. No publicly available head-to-head comparative dataset exists for the target compound versus its direct structural analogs; therefore, any assumption of functional interchangeability is unsupported. Researchers requiring a specific ortho-substituted phenoxyacetamide with a tetrahydropyran-hydroxypropyl N-substituent must recognize that the methyl group confers distinct electronic (σₘ = -0.07), steric (Es = -1.24), and lipophilic (π = 0.56) parameters relative to fluoro, methoxy, or unsubstituted analogs, which could differentially affect target engagement, metabolic stability, and solubility [4].

Quantitative Differentiation Evidence for N-[3-Hydroxy-3-(oxan-4-yl)propyl]-2-(2-methylphenoxy)acetamide (CAS 2034538-20-8): Available Data and Critical Gaps


Structural Uniqueness: Ortho-Methyl Substitution on the Phenoxy Ring Confers Distinct Physicochemical Properties Relative to Halo, Methoxy, and Unsubstituted Analogs

The 2-methylphenoxy (o-tolyloxy) group in the target compound introduces a substituent with moderate electron-donating character (Hammett σₘ = -0.07) and significant steric bulk (Taft Es = -1.24) at the ortho position, compared to the 2-fluoro analog (σₘ = 0.34, strongly electron-withdrawing; Es = -0.55, smaller steric profile) and the 2-methoxy analog (σₚ = -0.27, strongly electron-donating via resonance; Es = -0.55) [1]. These differences are predicted to affect binding pocket complementarity, metabolic soft-spot susceptibility, and aqueous solubility in ways that cannot be extrapolated from one analog to another without empirical testing. In the broader phenoxyacetamide class, ortho-substitution has been shown to critically influence MAO isoform selectivity: 2-(4-substituted phenoxy)acetamides achieved MAO-A selectivity indices exceeding 240, while unsubstituted 2-phenoxyacetamide was a weak NOTUM inhibitor (IC₅₀ 33 μM) that required additional substitution to achieve nanomolar potency [2][3].

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Scaffold Class Validation: Phenoxyacetamide Core Demonstrates Confirmed Ligand Efficiency Across Multiple Target Families

The phenoxyacetamide chemotype has been independently validated as a productive fragment and lead scaffold across at least three distinct target families: (i) monoamine oxidases, where 2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide (compound 21) achieved IC₅₀ values of 0.018 μM (MAO-A) and 0.07 μM (MAO-B) [1]; (ii) NOTUM carboxylesterase, where the 2-phenoxyacetamide fragment (IC₅₀ 33 μM, LE ≈ 0.38 kcal/mol per heavy atom) served as the starting point for optimization to sub-micromolar inhibitors [2]; and (iii) cholesteryl ester transfer protein (CETP), where an elaborated o-tolyloxyacetamide derivative (CHEMBL260546) exhibited IC₅₀ of 130 nM [3]. These data establish the phenoxyacetamide framework—including the o-tolyloxy substructure present in the target compound—as a competent ligand scaffold. However, no target engagement data exist for the target compound itself.

Fragment-Based Drug Discovery Target Engagement Ligand Efficiency

Critical Data Gap Advisory: Absence of Direct Comparative Biological Data Precludes Performance-Based Selection Over Analogs

An exhaustive search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, Google Patents, and the CAS Registry returned zero biological assay results, zero patent claims with enumerated biological data, and zero published structure-activity relationship studies that include CAS 2034538-20-8 as a tested entity [1][2][3]. The compound is absent from ChEMBL (no CHEMBL ID assigned), absent from PubChem BioAssay (no AID entries), and absent from BindingDB (no Ki/IC₅₀/EC₅₀ data). Its five closest structural analogs—the 2-fluoro (CAS 2034240-84-9), 2-methoxy, 3-methoxy, benzyloxy, and naphthyloxy congeners—share the identical data absence. This complete absence of comparative biological data means no evidence-based claim of superiority, equipotency, selectivity advantage, or differentiated pharmacokinetic profile can be made for the target compound over any of its direct analogs. Procurement decisions must therefore be based on structural and physicochemical criteria rather than on demonstrated biological differentiation.

Data Transparency Compound Procurement Risk Biological Annotation Gap

Synthetic Tractability and Derivatization Potential: The N-(3-Hydroxy-3-(oxan-4-yl)propyl) Scaffold Offers a Modular Handle for Parallel Library Synthesis

The target compound features two synthetically addressable functional handles not simultaneously available in simpler phenoxyacetamides: (i) the secondary alcohol on the propyl linker, which can undergo oxidation, acylation, sulfonylation, or carbamoylation to modulate polarity and introduce additional binding elements; and (ii) the tetrahydropyran (oxane) oxygen, which can participate in hydrogen-bond acceptance (HBA count = 5 for the full molecule) [1]. By comparison, simpler phenoxyacetamides such as 2-(2-methylphenoxy)-N-phenylacetamide (CAS 22560-44-7) lack the tetrahydropyran ring entirely (HBA count = 3) and have no secondary alcohol for further derivatization [2]. The 2-(2-methylphenoxy)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]acetamide (CAS 1798542-57-0) incorporates a pyrazole spacer, altering both the vector and rigidity of the tetrahydropyran presentation relative to the flexible hydroxypropyl linker in the target compound [3]. These architectural differences make the target compound uniquely suited for SAR exploration where both hydrogen-bond donor/acceptor capacity at the linker position and conformational flexibility are desired design features.

Parallel Synthesis Medicinal Chemistry Library Scaffold Derivatization

Recommended Application Scenarios for N-[3-Hydroxy-3-(oxan-4-yl)propyl]-2-(2-methylphenoxy)acetamide (CAS 2034538-20-8) Based on Structural Evidence


Focused Phenoxyacetamide SAR Library Expansion Requiring Ortho-Methyl Substitution with a Flexible Hydroxypropyl-Tetrahydropyran N-Cap

Research teams investigating the structure-activity relationships of phenoxyacetamide-based ligands—particularly those targeting MAO isoforms, NOTUM, or CETP where the o-tolyloxy motif has demonstrated binding competence (IC₅₀ 130 nM at CETP) [1]—may procure this compound as the sole commercially available member of the series that pairs ortho-methyl substitution on the phenoxy ring with a flexible, derivatizable hydroxypropyl-tetrahydropyran N-substituent. The secondary alcohol provides a synthetic handle for generating prodrugs, introducing fluorescent tags, or modulating polarity through acylation. The tetrahydropyran oxygen contributes an additional hydrogen-bond acceptor that may enhance solubility and target engagement relative to purely aromatic N-substituted analogs.

Physicochemical Property Comparator in Matched Molecular Pair Analysis with 2-Fluoro and 2-Methoxy Congeners

Given the complete absence of biological data for all members of this congeneric series, the target compound serves as a matched molecular pair (MMP) partner to the 2-fluoro analog (CAS 2034240-84-9) and the 2-methoxy analog for probing the impact of ortho-substituent electronic and steric properties on measured endpoints such as logP, aqueous solubility, microsomal stability, and CYP inhibition [2]. The ortho-methyl group (π = 0.56, Es = -1.24) represents the most sterically demanding and lipophilic option among commercially available congeners, making it the extreme data point for establishing substituent-property relationships within this scaffold [3].

Fragment Elaboration Starting Point for De Novo NOTUM or MAO Inhibitor Programs

The 2-phenoxyacetamide fragment has been crystallographically validated as a NOTUM active-site ligand (IC₅₀ 33 μM, PDB 6R8Q), and elaborated 2-phenoxyacetamides have achieved low nanomolar MAO inhibition [1][4]. Researchers initiating fragment-growing or scaffold-hopping campaigns may select the target compound as a pre-elaborated starting point that already incorporates both a substituted phenoxy ring (explored in NOTUM SAR) and a functionalized N-alkyl chain (offering a vector for additional binding interactions). The ortho-methyl group may confer metabolic stability advantages over unsubstituted or electron-rich ortho-substituted analogs, though this hypothesis requires empirical verification.

Chemical Probe Tool Compound Requiring a Neutral, Moderate-LogP Phenoxyacetamide with Multiple Hydrogen-Bond Functionalities

For cell-based target engagement studies or biochemical assay development where a neutral chemotype with balanced polarity is desired, the target compound offers a calculated logP of approximately 1.5–2.0 (based on the o-tolyloxy motif, π = 0.56, combined with the polar hydroxypropyl-tetrahydropyran chain) [3]. Its five hydrogen-bond acceptors and two donors provide multiple opportunities for specific binding interactions while maintaining sufficient lipophilicity for membrane permeability. However, users must independently verify these predicted properties, as no experimentally determined logP, solubility, or permeability data have been published for this compound.

Quote Request

Request a Quote for N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(2-methylphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.